Product packaging for 1-(4-Bromo-2-fluorophenyl)urea(Cat. No.:CAS No. 877134-79-7)

1-(4-Bromo-2-fluorophenyl)urea

Cat. No.: B2382836
CAS No.: 877134-79-7
M. Wt: 233.04
InChI Key: NHZMOOFQCDDNAJ-UHFFFAOYSA-N
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Description

Significance of the Urea (B33335) Scaffold in Molecular Design

The urea moiety is a fundamental functional group in medicinal chemistry, prized for its unique structural and electronic properties. researchgate.netnih.gov Its central role stems from its ability to act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. researchgate.net This dual capability facilitates strong and specific interactions with biological targets like proteins and enzymes, which is a critical factor for a compound's biological activity and efficacy. nih.gov

The urea functional group is incorporated into molecular designs to modulate potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The planarity of the urea system can be intentionally disrupted, for instance, by adding substituents at the ortho position of an N-aryl group, which can influence the compound's conformational properties and its binding to target sites. nih.gov This strategic modification is a key tool for fine-tuning the characteristics of drug candidates.

Overview of Aryl Urea Compounds as Biologically Active Entities

Aryl ureas represent a significant class of compounds with a broad spectrum of biological activities. researchgate.net They are integral to the structure of numerous approved drugs and are continuously investigated for new therapeutic applications. nih.govresearchgate.net The biological potential of aryl ureas is vast, with derivatives showing promise as anticancer, antibacterial, antiviral, anti-HIV, and anticonvulsive agents. researchgate.netnih.gov

The synthesis of novel aryl urea derivatives is a major focus for medicinal chemists aiming to discover compounds with enhanced efficacy and reduced toxicity. researchgate.net For example, recent studies have explored arylsulfonamide/arylurea derivatives for their potent activity against multidrug-resistant bacteria, highlighting the ongoing relevance of this chemical class in addressing urgent medical needs. acs.org

Research Trajectories for Halogenated Phenyl Urea Analogues

The introduction of halogen atoms into the phenyl rings of urea analogues is a well-established strategy in drug design to enhance biological activity and metabolic stability. frontiersin.org Halogens like fluorine, chlorine, and bromine can influence a molecule's properties, such as lipophilicity and electron density, which in turn affects how the drug interacts with its target. frontiersin.org

The compound 1-(4-Bromo-2-fluorophenyl)urea is a prime example of a halogenated phenyl urea. The presence of both a bromine and a fluorine atom on the phenyl ring is a deliberate design choice. The fluorine atom at the ortho position and the bromine atom at the para position can significantly alter the electronic environment of the ring and the conformational preference of the entire molecule. nih.gov

Research has shown that the position and nature of the halogen substituent are critical. For instance, substituting a phenyl ring with a fluorine atom can sometimes abolish a compound's activity, whereas replacement with chlorine or bromine can be equipotent or enhance it. frontiersin.org Studies on various halogenated urea derivatives have demonstrated their potential as potent inhibitors of specific enzymes, such as in bacteria, making them attractive candidates for new antibacterial agents. nih.gov The investigation into compounds like this compound and its analogues continues to be a promising avenue in the search for novel therapeutics. ontosight.ai

Chemical Data

Below are the key chemical properties of the subject compound.

Table 1: Properties of this compound

Property Value
CAS Number 877134-79-7 sigmaaldrich.comchemsrc.com
Molecular Formula C₇H₆BrFN₂O chemsrc.com
Molecular Weight 233.04 g/mol sigmaaldrich.com
IUPAC Name N-(4-bromo-2-fluorophenyl)urea sigmaaldrich.com
InChI Key NHZMOOFQCDDNAJ-UHFFFAOYSA-N sigmaaldrich.com

| Purity | 97% sigmaaldrich.com |

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFN2O B2382836 1-(4-Bromo-2-fluorophenyl)urea CAS No. 877134-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMOOFQCDDNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl Urea and Structural Analogues

Strategies for Carbon-Nitrogen Bond Formation in Urea (B33335) Synthesis

The formation of the urea moiety, characterized by its central carbonyl group bonded to two nitrogen atoms, is the cornerstone of synthesizing compounds like 1-(4-Bromo-2-fluorophenyl)urea. The primary challenge lies in the controlled construction of the carbon-nitrogen (C-N) bonds.

A predominant and historically significant method involves the reaction of an amine with an isocyanate. mdpi.comorganic-chemistry.org For this compound, this would typically involve reacting 4-bromo-2-fluoroaniline (B1266173) with a source of isocyanic acid or a protected isocyanate. A common laboratory approach is the use of triphosgene, a safer solid substitute for the highly toxic phosgene (B1210022) gas, to convert an amine into a reactive isocyanate intermediate, which then reacts with another amine. asianpubs.org

Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful and versatile alternative for creating unsymmetrical diaryl ureas. nih.gov This method allows for the direct coupling of an aryl halide with urea or a mono-substituted urea, providing a modular route to a wide array of derivatives. nih.gov For instance, a protected urea like benzylurea (B1666796) can be coupled with an aryl chloride, followed by deprotection and a second arylation step to yield the final unsymmetrical product. nih.gov

Other strategies circumvent the need for hazardous isocyanates altogether. One such method uses chlorosulfonyl isocyanate (CSI), which reacts with an amine and is then hydrolyzed in situ to form the primary urea. asianpubs.orgresearchgate.net This approach is noted for its high efficiency and reliable reaction conditions. asianpubs.org More recently, electrochemical synthesis has presented a novel frontier, aiming to form the C-N bonds of urea directly from carbon dioxide (CO2) and various nitrogenous species like nitrates or atmospheric nitrogen, which could offer a more sustainable, energy-efficient pathway under ambient conditions. nih.govoaepublish.comnih.gov

Regioselective and Stereoselective Synthesis of Substituted Aryl Ureas

Achieving regioselectivity—the precise placement of substituents on the aromatic ring—is critical in the synthesis of complex aryl ureas. For this compound, the specific 1, 2, 4-substitution pattern on the phenyl ring is key to its identity and function. The most direct way to ensure this is by starting with a pre-functionalized precursor, namely 4-bromo-2-fluoroaniline.

More advanced strategies involve cascade reactions, where a single catalyst promotes multiple, sequential bond-forming events with high selectivity. A notable example is the palladium-catalyzed coupling of monosubstituted ureas with 1,2-dihaloaromatic compounds. acs.orgnih.gov In this process, the palladium catalyst demonstrates chemoselectivity, preferentially reacting with the more reactive aryl-bromide bond over an aryl-chloride bond, and the primary nitrogen of the urea over the substituted nitrogen, to assemble complex heterocyclic structures like benzimidazolones with complete regiocontrol. nih.gov While this example leads to a cyclic urea, the principles of chemoselective C-N bond formation are directly applicable to the regioselective synthesis of linear aryl ureas.

Stereoselectivity, which controls the three-dimensional arrangement of atoms, is less commonly a factor in the synthesis of simple aryl ureas but becomes important in more complex analogues or when chiral centers are present in the substituents. nih.gov

Optimization of Reaction Conditions and Yield for Target Compounds

Maximizing the yield and purity of the target compound requires careful optimization of reaction parameters such as solvent, base, temperature, and reaction time. Studies on the synthesis of unsymmetrical aryl ureas using isocyanate surrogates like 3-substituted dioxazolones highlight the importance of this process. tandfonline.comresearchgate.net

In one such optimization, various solvents and bases were screened for the reaction between 3-phenyl-1,4,2-dioxazol-5-one (B8146842) and p-anisidine. tandfonline.com The results indicated that protic solvents like methanol (B129727) and ethanol (B145695) gave good yields, and mild inorganic bases such as sodium acetate (B1210297) (NaOAc) and potassium carbonate (K2CO3) were highly effective. tandfonline.com The temperature was also a critical factor; for instance, heating at 60°C was found to be optimal for promoting the reaction without significant byproduct formation. tandfonline.com The importance of the urea-to-amine ratio and temperature has also been noted as crucial, with urea decomposition often being the rate-limiting step. researchgate.net

Table 1: Effect of Reaction Conditions on Aryl Urea Synthesis This table is based on optimization data for the synthesis of 1-(4-methoxyphenyl)-3-phenylurea, a representative unsymmetrical aryl urea. tandfonline.com

SolventBaseTemperature (°C)Yield (%)
Methanol (MeOH)K₂CO₃6094
Methanol (MeOH)NaOAc6099
Ethanol (EtOH)NaOAc6091
WaterNaOAc6051
Methanol (MeOH)NaHCO₃6068
Methanol (MeOH)NaOAcRoom Temp25

Design and Synthesis of Novel Derivativation Strategies

Derivatization of a core structure like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships. This involves the systematic introduction of new functional groups or structural motifs.

Attaching heterocyclic rings to an aryl urea scaffold can significantly alter its biological and physical properties. This can be achieved through several synthetic routes. One approach involves the Pd-catalyzed C-N coupling of a monoaryl urea with a heteroaryl halide. nih.gov This method has been used to couple various haloindoles, -pyridazines, -pyridines, and -thiazoles with phenylurea. nih.gov Another common strategy is to react an amino-heterocycle with a substituted aryl isocyanate. nih.gov For example, libraries of aryl-heteroaryl ureas have been constructed using various 4-aminoquinoline (B48711) and 4-aminonapthyridine scaffolds. nih.gov The intramolecular cyclization of propargylic ureas is another powerful method for creating N-heterocycles like 1H-imidazol-2(3H)-ones. chemrevlett.com

The synthesis of analogues with varied aryl and alkyl groups is essential for probing the chemical space around a lead compound. The most straightforward method is the reaction of a diverse set of amines with a single isocyanate, or vice-versa. mdpi.comasianpubs.org For example, a wide range of aryl urea derivatives can be prepared by reacting different aryl amines with aryl isocyanates. asianpubs.org This approach allows for the introduction of substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk. mdpi.comthieme-connect.com

Modern methods provide more sophisticated control. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to modify the aryl ring of the urea derivative itself, for instance, by replacing the bromo substituent in this compound with a different aryl or heteroaryl group. beilstein-journals.org

Table 2: Examples of Substituents Incorporated into Aryl Urea Analogues This table compiles examples of various substituent groups that have been successfully introduced into aryl urea structures through different synthetic methods.

Substituent TypeExamplesReference
AlkylIsopropyl, Propyl, Butyl, Adamantyl mdpi.com
Aryl (on N)Phenyl, 4-Methoxyphenyl, 4-Chlorophenyl asianpubs.orgthieme-connect.com
4-Chloro-3-(trifluoromethyl)phenyl, 4-Nitrophenyl asianpubs.org
HeteroarylPyridyl, Quinolyl, Thiazolyl, Indolyl nih.govnih.govrsc.org
Naphthyridine, Pyrimidine nih.gov

Green Chemistry Approaches in Aryl Urea Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. researchgate.net In the context of aryl urea synthesis, this involves developing methods that reduce waste, avoid toxic reagents, and use safer solvents. rasayanjournal.co.in

A major focus has been the replacement of hazardous phosgene and isocyanates. thieme-connect.com One successful green strategy is the use of 3-substituted dioxazolones as stable, solid isocyanate precursors that decompose under mild heating with a non-toxic base like sodium acetate in a green solvent like methanol. tandfonline.com This method avoids hazardous reagents and often allows for product isolation by simple filtration, eliminating the need for chromatographic purification. tandfonline.com

The use of water as a reaction solvent is another key green approach. organic-chemistry.orgrsc.org Reactions of amines with potassium cyanate (B1221674) to form ureas can be performed effectively in water, which serves as a safe, inexpensive, and non-flammable medium. rsc.org Furthermore, some catalytic systems, such as those using nanoparticles, have been developed for urea synthesis in aqueous media at room temperature. acs.org

Electrochemical synthesis from CO2 and nitrogen sources represents a potentially transformative green approach, as it utilizes abundant feedstocks and can be powered by renewable energy, operating under mild conditions. nih.govnih.govresearchgate.net Additionally, the use of high-temperature water to generate ammonia (B1221849) in situ from urea for use in multicomponent reactions is another innovative, catalyst-free green method. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Substituent Effects with Biological Activity

The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of 1-(4-Bromo-2-fluorophenyl)urea, the halogen substituents and their positions on the phenyl ring are critical determinants of its pharmacological profile.

Influence of Halogenation (Bromine, Fluorine) on Receptor Binding and Enzyme Inhibition

The presence of bromine and fluorine atoms on the phenyl ring significantly modulates the electronic and lipophilic properties of this compound, which in turn affects its interactions with biological targets. Halogens, being electron-withdrawing, can influence the acidity of the urea (B33335) N-H protons, thereby affecting their hydrogen bonding capabilities.

In the broader context of diaryl ureas, halogenation has been shown to be a key factor in their activity as kinase inhibitors. For instance, the urea moiety is crucial for binding to the kinase active site, often forming hydrogen bonds with key amino acid residues. The nature and position of halogen substituents can fine-tune the binding affinity and selectivity. Specifically, electron-withdrawing groups at the para-position of the benzene (B151609) ring can enhance the hydrogen bond donor capacity of the phenylurea group, leading to improved inhibitory activity mdpi.com.

While specific receptor binding and enzyme inhibition data for this compound are not extensively detailed in the available literature, the known functions of similar halogenated phenylureas suggest its potential as a modulator of various biological pathways. For example, derivatives of 2-fluorophenylurea have been investigated as quorum-sensing inhibitors in Pseudomonas aeruginosa nih.gov.

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

The substitution pattern on the aromatic ring is a cornerstone of the structure-activity relationship for phenylurea compounds. The position of the bromine and fluorine atoms in this compound is not arbitrary and has significant implications for its pharmacological profile. The ortho-fluoro substituent can induce a conformational bias, influencing the orientation of the phenyl ring relative to the urea linker. This can be critical for fitting into a specific protein binding pocket.

Conformational Analysis and Molecular Flexibility of the Urea Moiety

The urea moiety (-(NH)-(C=O)-(NH)-) is a versatile functional group known for its ability to act as both a hydrogen bond donor and acceptor researchgate.netnih.gov. This dual nature allows it to form robust intermolecular hydrogen bonds, which are fundamental to its role in molecular recognition.

The conformational flexibility of the urea linker in diaryl ureas is a key aspect of their biological activity. The molecule can adopt various conformations due to rotation around the C-N bonds. Generally, N,N'-diphenylureas tend to adopt a trans,trans conformation in both solution and solid states nih.gov. The introduction of substituents on the phenyl rings can influence these conformational preferences. The spatial arrangement of the aromatic rings and the urea group is critical for the molecule's ability to bind to its target protein mdpi.com. The flexibility of the urea moiety allows for an induced-fit mechanism upon binding to a receptor, optimizing the interactions for higher affinity.

Rational Design Principles for Enhanced Efficacy and Selectivity

The development of potent and selective therapeutic agents often relies on the principles of rational drug design. For phenylurea derivatives, several strategies can be employed to enhance their efficacy and selectivity. One common approach is the modification of the substitution pattern on the aromatic rings. Introducing specific functional groups can improve pharmacokinetic properties, enhance binding affinity, and reduce off-target effects nih.govnih.govresearchgate.net.

For instance, in the design of kinase inhibitors, the diaryl urea scaffold is considered a "privileged structure" researchgate.net. Modifications are often guided by the structure of the target protein's binding site. The goal is to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, while minimizing steric clashes. The urea moiety's ability to engage in key hydrogen bonding interactions is a central theme in the design of these inhibitors nih.govmdpi.com.

Hydrogen Bonding Networks and Intermolecular Interactions in Ligand-Target Recognition

The ability of the urea functional group to form strong and directional hydrogen bonds is paramount to its role in ligand-target recognition researchgate.netresearchgate.netnih.govepa.govresearchgate.net. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows for the formation of a bidentate hydrogen bonding interaction with a protein, a common motif in the binding of urea-based inhibitors nih.govnih.gov.

Computational Chemistry and in Silico Approaches in Urea Derivative Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(4-Bromo-2-fluorophenyl)urea and its analogues, this technique is instrumental in identifying potential biological targets and estimating the strength of their interaction, or binding affinity.

The process involves computationally placing the ligand into the binding site of a macromolecule (e.g., an enzyme or receptor) and calculating a score that represents the goodness of fit. This score is often correlated with binding energy. The urea (B33335) moiety is central to these interactions, typically acting as a key pharmacophore. The two N-H groups serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor, allowing for robust interactions with amino acid residues in a protein's active site. nih.govfrontiersin.org For instance, in kinase inhibitors, the diaryl urea structure is a well-established fragment for binding within the hydrophobic pocket of the kinase domain through these specific hydrogen bonds and other hydrophobic interactions. mdpi.com

In studies of phenyl-urea derivatives targeting enzymes like penicillin-binding protein 4 (PBP4), molecular docking has been used to guide the synthesis of analogues with enhanced inhibitory activities. nih.gov Similarly, docking simulations of novel benzimidazole (B57391) urea derivatives have helped to rationalize their inhibitory potential against enzymes such as α-amylase and α-glucosidase by revealing strong affinities for the active sites. nih.gov

The binding affinity of this compound to a potential target would be influenced by:

Hydrogen Bonds: Formed by the urea core.

Hydrophobic Interactions: Involving the 4-bromo-2-fluorophenyl ring with nonpolar residues.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

The predicted binding energies from docking studies, often expressed in kcal/mol, allow for the ranking of different urea derivatives, helping to prioritize which compounds to advance for experimental testing. nih.gov

Target ClassRepresentative ProteinTypical Binding Energy (kcal/mol) for Urea DerivativesKey Interacting Residues (Example)
KinasesEGFR, B-RAF-7.0 to -11.0Asp, Glu, Cys
Bacterial EnzymesPenicillin-Binding Proteins (PBPs)-6.5 to -9.0Ser, Thr
Metabolic Enzymesα-Amylase, α-Glucosidase-7.0 to -9.5Asp, Glu, His

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify novel compounds by abstracting the essential steric and electronic features required for a ligand to interact with a specific biological target. youtube.com A pharmacophore model for a class of urea derivatives would typically include hydrogen bond donors (from the N-H groups), a hydrogen bond acceptor (from the carbonyl oxygen), and hydrophobic/aromatic features (from the phenyl rings). nih.govtandfonline.com

Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govresearchgate.net This method efficiently filters vast libraries containing millions of compounds to identify those that match the pharmacophore and are therefore likely to bind to the target of interest. tandfonline.comnih.gov This approach has been successfully used to identify new urea-based inhibitors for various targets, including nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and cyclin-dependent kinases (CDKs). nih.govtandfonline.com In one such screening for CDK inhibitors, fluorophenyl-ureido compounds were identified as promising hits. tandfonline.com

For a compound like this compound, a virtual screening workflow would involve:

Library Preparation: Assembling a large database of diverse chemical compounds (e.g., the ZINC database). nih.gov

Pharmacophore Query: Using a validated pharmacophore model based on known active urea derivatives.

Screening: Computationally fitting each molecule from the library to the pharmacophore query.

Hit Identification: Selecting the molecules that best fit the model for further analysis, such as molecular docking and subsequent in vitro testing. nih.gov

This strategy significantly narrows the field of potential drug candidates, saving considerable time and resources compared to traditional high-throughput screening (HTS). youtube.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, conformational preferences, and reactivity of molecules like this compound. nih.gov These methods are used to analyze properties that govern molecular interactions and stability.

Key analyses for urea derivatives include:

Conformational Analysis: The urea functionality has a degree of conformational restriction due to electron delocalization from the nitrogen atoms to the carbonyl group. nih.gov N,N'-diaryl ureas generally prefer a trans,trans conformation, which is crucial for their binding to protein targets. nih.gov Quantum calculations can determine the relative energies of different conformers and the rotational barriers, confirming the most stable geometries.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the carbonyl oxygen would be an area of negative potential, while the N-H protons would be regions of positive potential, highlighting their roles in hydrogen bonding.

Influence of Substituents: These calculations can quantify the electronic effects of the bromo and fluoro substituents on the phenyl ring, such as their impact on the ring's electron density and the acidity of the urea protons, which can modulate binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the protein-ligand complex predicted by docking and to explore the conformational flexibility of both the ligand and the protein. plos.org

An MD simulation of this compound bound to a target protein would involve calculating the forces between all atoms in the system and solving Newton's equations of motion over thousands of small time steps, typically femtoseconds. njit.edu This generates a trajectory that reveals how the complex behaves in a simulated physiological environment (i.e., in water, at a specific temperature and pressure). njit.edumdpi.com

Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand indicates that it remains securely in the binding pocket. plos.org

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a viable binding mode.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, refining the initial predictions from docking. nih.gov

These simulations are crucial for validating docking poses and understanding the dynamic nature of the molecular recognition process. plos.org

In Silico ADMET Profiling for Drug Candidate Prioritization

Before a compound can become a viable drug, it must possess acceptable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and filter out candidates with poor drug-like characteristics. jonuns.comnih.gov

For this compound, a typical in silico ADMET profile would assess several key parameters:

PropertyParameterDescriptionDesired Range for Oral Drugs
Absorption Lipinski's Rule of FivePredicts oral bioavailability based on molecular properties.No more than 1 violation.
Caco-2 PermeabilityPredicts intestinal absorption.High
Human Intestinal Absorption (HIA)Percentage of drug absorbed from the gut.> 80%
Distribution Plasma Protein Binding (PPB)The extent to which a drug binds to blood plasma proteins.< 90% (to ensure sufficient free drug)
Blood-Brain Barrier (BBB) PenetrationPredicts whether the compound can cross into the central nervous system.Low (for non-CNS targets)
Metabolism Cytochrome P450 (CYP) InhibitionPredicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).Non-inhibitor
Excretion Total ClearanceRate at which a drug is removed from the body.Model-dependent
Toxicity hERG InhibitionPredicts potential for cardiotoxicity.Non-inhibitor
Mutagenicity (Ames test)Predicts the potential to cause DNA mutations.Non-mutagenic
HepatotoxicityPredicts the potential to cause liver damage.Low risk

Online tools and software like SwissADME, pkCSM, and PreADMET are commonly used to generate these predictions based on the molecule's structure. nih.govresearchgate.netneliti.com By evaluating these properties computationally, researchers can modify the structure of lead compounds like this compound to improve their ADMET profiles before committing to costly synthesis and experimental testing. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of urea derivatives, QSAR can be a powerful tool to guide lead optimization.

A QSAR study involves several steps:

Data Set: A series of structurally related analogues of this compound with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that quantify physicochemical properties.

Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and an external test set of compounds. nih.gov

A validated QSAR model for phenylurea derivatives can predict the activity of new, unsynthesized compounds and provide insights into which structural features are most important for activity. nih.gov For example, a model might reveal that higher lipophilicity and the presence of a halogen at a specific position on the phenyl ring are positively correlated with inhibitory potency, thus guiding the design of the next generation of compounds.

Emerging Research Directions and Translational Perspectives

Role of 1-(4-Bromo-2-fluorophenyl)urea in Drug Discovery Pipelines

The N-aryl urea (B33335) scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the class of kinase inhibitors. The specific combination of bromo and fluoro substituents on the phenyl ring of this compound provides a distinct chemical profile that is attractive for modern drug discovery campaigns, which often begin with the screening of large and diverse chemical libraries.

Screening libraries are foundational to modern drug discovery, providing the chemical starting points for identifying new therapeutic agents. These collections can range from broad, diversity-oriented libraries to more focused sets of compounds designed to interact with specific biological target families.

This compound is a prime candidate for inclusion in "drug-like" diversity libraries. These libraries are curated collections of small molecules that adhere to established principles of medicinal chemistry, such as Lipinski's rule of five, which predicts oral bioavailability. The compound's molecular weight, hydrogen bond donor/acceptor count, and calculated lipophilicity fall within the typical ranges for screening compounds.

Such compounds are formatted for high-throughput screening (HTS), a process that allows for the rapid testing of thousands to millions of compounds against a biological target to identify "hits"—molecules that modulate the target's activity. The presence of the bromo and fluoro groups on this compound offers several advantages in a screening context:

Vector for Diversification: The halogen atoms serve as synthetic handles for creating analogues, allowing for rapid follow-up chemistry.

Modulation of Properties: Fluorine can enhance metabolic stability and binding affinity, while bromine can occupy specific hydrophobic pockets in a protein's active site.

Pharmacophore Diversity: As a substituted phenylurea, it represents a chemical class known to have broad biological activity, making it a valuable addition to any screening collection aiming for comprehensive chemical space coverage.

Library TypeRationale for Including this compound
Diversity-Oriented Library Represents a "drug-like" scaffold with substitution patterns that provide three-dimensional diversity and opportunities for follow-up chemistry.
Fragment Library Smaller, deconstructed versions of the molecule could be used in fragment-based screening, where the phenylurea core acts as a starting point for building more potent molecules.
Kinase-Targeted Library The phenylurea motif is a known "hinge-binder" for many protein kinases. This compound would be a logical inclusion in libraries designed to discover new kinase inhibitors for oncology and other diseases apexbt.com.
FDA-Approved Drug Library While not an approved drug itself, its structural similarity to approved drugs like Sorafenib makes it relevant for scaffold-hopping and lead-generation studies apexbt.com.

Once a compound like this compound is identified as a "hit" from a screening campaign, it enters the hit-to-lead and lead optimization phases. The goal of this process is to systematically modify the initial structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion; ADME).

The structure of this compound offers multiple avenues for optimization:

Phenyl Ring Substitution: The bromine and fluorine atoms can be moved to different positions on the ring or replaced with other functional groups (e.g., chloro, methyl, cyano) to probe the structure-activity relationship (SAR). This can fine-tune the electronic properties and steric fit of the molecule within the target's binding site.

Urea Moiety Modification: The terminal -NH2 group can be substituted with various alkyl or aryl groups. This is a common strategy used in the development of kinase inhibitors to extend the molecule into other binding pockets and improve potency. For example, the discovery of 1,3-diphenylurea (B7728601) derivatives as inhibitors of c-MET and VEGFR-2 highlights the importance of this part of the scaffold for achieving high affinity nih.gov.

Scaffold Hopping: The phenylurea core itself can be replaced with isosteric groups (e.g., thiourea, guanidine, or other heterocyclic systems) to explore novel chemical space, potentially leading to improved properties or novel intellectual property.

Potential Applications in Agrochemical Research

The phenylurea chemical class is well-established in the agrochemical industry, particularly as herbicides researchgate.net. These compounds are known to be potent inhibitors of photosynthesis researchgate.net. The primary mode of action for phenylurea herbicides is the disruption of electron transport in Photosystem II (PSII) within the chloroplasts of plants researchgate.netnies.go.jp. By binding to the D1 protein of the PSII complex, they block the flow of electrons, leading to the production of reactive oxygen species and subsequent cell death researchgate.net.

Given this precedent, this compound is a strong candidate for investigation as a potential herbicide. Its structural features are consistent with those of commercially successful phenylurea herbicides like Diuron and Linuron nies.go.jpnih.gov.

Key characteristics that support its potential in agrochemical research include:

Proven Mode of Action: The phenylurea core is a known inhibitor of a critical plant biological process purdue.edu.

Halogenation: The presence of bromine and fluorine can influence the compound's herbicidal activity, soil mobility, and environmental persistence. Halogen atoms often enhance the efficacy of herbicides.

Chemical Stability: Phenylureas generally exhibit high chemical stability, which is a desirable trait for agricultural formulations researchgate.net.

Research into this compound for agrochemical applications would involve a series of evaluations, as outlined in the table below.

Research PhaseObjectives and Methods
Primary Screening Greenhouse bioassays to determine the compound's efficacy against a panel of common weed species (e.g., broadleaf and grassy weeds). This would establish its spectrum of activity and effective concentration range researchgate.net.
Mode of Action Studies In vitro assays using isolated chloroplasts to confirm inhibition of PSII. Measurement of chlorophyll (B73375) fluorescence is a standard technique to quantify the disruption of photosynthetic electron transport.
Crop Selectivity Testing Evaluation of the compound's effects on major agricultural crops (e.g., corn, soybeans, wheat) to determine if it can be used selectively without causing damage to the desired plants.
Environmental Fate Studies Analysis of the compound's persistence in soil and water, its potential for leaching into groundwater, and its degradation pathways (e.g., microbial degradation, photodegradation). The high stability of many phenylureas necessitates careful environmental assessment researchgate.netresearchgate.net.

Advancements in Materials Science with Urea-Based Architectures

Beyond life sciences, the urea functional group is a powerful and versatile building block in materials science. Its ability to form strong, directional, and predictable hydrogen bonds makes it an excellent tool for constructing ordered molecular architectures.

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. Crystal engineering is a subfield that focuses on the design and synthesis of crystalline solids with desired properties. The urea group (-NH-CO-NH-) is a cornerstone of this field because its two N-H hydrogen bond donors and one C=O hydrogen bond acceptor can form robust and predictable one-dimensional hydrogen-bonding chains or tapes.

In this compound, these urea-urea hydrogen bonds would be the primary drivers of self-assembly. The halogen atoms on the phenyl ring can also participate in weaker, but still significant, non-covalent interactions, such as:

Halogen Bonding: The bromine atom can act as a Lewis acidic center, interacting with Lewis bases (e.g., the oxygen of a carbonyl group from another molecule).

By carefully controlling crystallization conditions, it may be possible to direct the assembly of this compound into different polymorphic forms, each with unique physical properties (e.g., melting point, solubility, optical properties).

The unique electronic and self-assembling properties of substituted phenylureas make them attractive for integration into advanced functional materials.

Development as Research Probes and Diagnostic Tools

The intrinsic chemical properties of aryl urea derivatives, including this compound, position them as valuable scaffolds for the development of sophisticated research probes and diagnostic tools. The urea moiety is a key structural feature, capable of forming multiple stable hydrogen bonds with protein targets, which is crucial for specific binding and biological activity nih.gov. This binding capability is fundamental for probes designed to investigate biological pathways or for diagnostic agents that target specific biomarkers.

The presence of halogen atoms, specifically bromine and fluorine, offers unique advantages for probe development. The fluorine atom, particularly the 18F isotope, is a widely used positron emitter in Positron Emission Tomography (PET), a highly sensitive molecular imaging modality essential for modern diagnostics and precision medicine mdpi.comresearchgate.net. A radiolabeled version of this compound or a similar derivative could potentially be developed as a PET tracer to visualize and quantify the distribution of its specific biological target in vivo. This would enable non-invasive studies of disease progression and response to therapy.

Furthermore, the bromo- and fluoro-substitutions on the phenyl ring allow for systematic modifications to fine-tune binding affinity, selectivity, and pharmacokinetic properties. By altering the position and nature of these substituents, researchers can optimize a compound's characteristics to serve as a highly specific probe for a particular enzyme or receptor. For instance, studies on related aryl ureas have demonstrated that the position of halogen substituents significantly influences their inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), indicating their potential to be developed into selective imaging agents for angiogenesis-related processes mdpi.com. The development of such tools is a critical step in translating basic research findings into clinically relevant diagnostic applications.

Intellectual Property Landscape and Patent Analysis for Aryl Urea Derivatives

The intellectual property landscape for aryl urea derivatives is extensive, reflecting their significant therapeutic potential and commercial interest. A patent landscape analysis reveals a focus on the development of these compounds as inhibitors of key signaling pathways implicated in various diseases, particularly cancer frontiersin.orgservice.gov.ukyoutube.com.

Patents in this area often claim novel compositions of matter, methods of synthesis, and their use in treating diseases associated with abnormal angiogenesis and protein kinase activity google.com. The core urea structure is frequently cited as essential for binding to the kinase domain of receptors like VEGFR-2, where it forms critical hydrogen bonds with glutamate (B1630785) and aspartate residues mdpi.com.

Key areas covered by patents for aryl urea derivatives include:

Kinase Inhibition: A significant number of patents protect aryl urea derivatives as inhibitors of various protein kinases, such as VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. These kinases are crucial targets in oncology.

Angiogenesis Inhibition: Many patents explicitly claim the use of these compounds for preventing or treating diseases associated with abnormal blood vessel formation, a hallmark of cancer google.com.

Antimicrobial Agents: Newer research has led to patents for urea derivatives designed to combat multi-drug-resistant (MDR) microbial strains by inhibiting essential bacterial processes nih.govprweb.com.

Process Chemistry: Some patents are directed towards more efficient, scalable, and higher-yield industrial processes for preparing these complex molecules, indicating a move towards commercial-scale production google.com.

The following table summarizes a selection of patents that highlight the intellectual property trends for urea derivatives.

Patent NumberTitleKey Application/InnovationAssignee/Applicant
US8058474B2Urea derivative and process for preparing the sameNovel production intermediates and industrial processes for preparing urea derivatives effective for treating diseases associated with abnormal angiogenesis. google.comDaiichi Sankyo Company, Limited
US5696138AUrea derivatives and their useNovel urea derivatives that act as potassium channel openers. google.comNovo Nordisk A/S
US2021251963A1Urea derivatives for use in the treatment of subjects with elevated expression and/or activity of SRPK1Use of urea-based compounds as Serine/arginine-rich protein-specific kinase 1 (SRPK1) inhibitors for anticancer treatments. frontiersin.orgScandion Oncology A/S
U.S. Patent 8,952,192N/ACompounds that inhibit bacterial quorum sensing to enhance the effectiveness of conventional antibiotics and inhibit biofilm formation. prweb.comUniversity of Maryland

This active patenting landscape underscores the ongoing innovation and commercial value attributed to aryl urea-based compounds in the pharmaceutical industry.

Future Prospects in Precision Medicine and Targeted Therapies

The future of this compound and related aryl urea derivatives is intrinsically linked to the advancement of precision medicine and targeted therapies mdpi.comresearchgate.net. Precision medicine aims to tailor disease treatment by considering individual variability in genes, environment, and lifestyle, a paradigm for which targeted therapies are the primary tools mdpi.com.

Aryl ureas have proven to be privileged scaffolds in medicinal chemistry, largely due to their effectiveness as kinase inhibitors nih.govfrontiersin.org. Many cancers are driven by specific, identifiable mutations in protein kinases. A drug based on the this compound scaffold could be developed to selectively inhibit a particular kinase mutant. This approach would offer a personalized treatment strategy, where the drug is administered only to patients whose tumors harbor the specific molecular target, maximizing efficacy and minimizing off-target effects.

The potential for these compounds extends to the development of "theranostics," an approach that combines diagnostics and therapy. An aryl urea derivative could be designed in two forms:

A diagnostic version labeled with a positron-emitting isotope (e.g., 18F) for PET imaging to confirm the presence and location of the target protein in a patient.

A therapeutic version containing a cytotoxic payload or optimized for potent and sustained inhibition of the same target.

This dual-purpose strategy ensures that only patients who are most likely to respond to the treatment (as confirmed by the diagnostic scan) will receive the therapeutic agent.

Furthermore, research into multitarget inhibitors is a promising frontier. Cancer often develops resistance to single-target drugs. Aryl urea derivatives are being designed to simultaneously inhibit multiple key pathways, such as VEGFR-2 and Programmed Death-Ligand 1 (PD-L1), to overcome resistance and enhance therapeutic outcomes mdpi.com. As our understanding of complex disease networks grows, the versatility of the aryl urea scaffold will be invaluable for creating next-generation targeted therapies tailored to the intricate molecular profile of individual patients.

Q & A

Basic Research Question

  • FT-IR : Confirm urea C=O stretching vibrations (1650–1700 cm⁻¹) and N-H stretches (3300–3450 cm⁻¹) .
  • NMR : Use 1H^1H/13C^{13}C-NMR to verify substitution patterns (e.g., fluorine-induced splitting in aromatic protons) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. ORTEP-III visualizes thermal ellipsoids for steric effects analysis .

How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Electrophilic aromatic substitution : Bromine directs incoming electrophiles to the para position, while fluorine’s electron-withdrawing effect deactivates the ring, slowing reactions .
  • Steric effects : Ortho-fluorine increases torsional strain, potentially hindering urea planarity and altering hydrogen-bonding capacity .
  • Comparative studies : Compare with analogs like 1-(4-Bromophenyl)urea to isolate substituent effects on reaction kinetics .

What computational approaches are used to predict the compound’s binding affinity for biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase targets). Fluorine’s electronegativity enhances halogen bonding with protein residues .
  • DFT calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • MD simulations : Assess stability of urea-receptor complexes in physiological conditions (e.g., solvation effects) .

How can contradictory solubility data in aqueous vs. organic solvents be resolved?

Basic Research Question

  • Solubility profiling : Measure partition coefficients (logP) via shake-flask method (e.g., octanol/water).
  • pH-dependent solubility : Urea’s NH groups protonate in acidic conditions, enhancing aqueous solubility (e.g., HCl salt formation) .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for biological assays to balance solubility and activity .

What strategies mitigate degradation during long-term storage?

Basic Research Question

  • Storage conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
  • Stabilizers : Add desiccants (e.g., silica gel) to minimize moisture uptake.
  • Periodic analysis : Monitor purity via HPLC (C18 column, 1.02 min retention time in acetonitrile/water) .

How does the compound’s stereochemistry impact its biological activity?

Advanced Research Question

  • Chiral analogs : Compare with (R)-1-(4-Bromo-2-fluorophenyl)ethanamine derivatives to assess enantioselective receptor binding .
  • Circular dichroism (CD) : Resolve conformational preferences in solution.
  • SAR studies : Modify substituents (e.g., replace Br with CF₃) to correlate structure with activity trends .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Question

  • LC-MS/MS : Use electrospray ionization (ESI+) with m/z 502 [M+H]⁺ for selective detection .
  • Limits of detection (LOD) : Optimize column conditions (e.g., SQD-FA05) to resolve impurities <0.1% .
  • Validation : Follow ICH guidelines for linearity (R² >0.99) and recovery (90–110%) .

How can the compound serve as a precursor for complex heterocycles?

Advanced Research Question

  • Cyclization reactions : React with β-ketoesters to form quinazolinones (e.g., via Lossen rearrangement) .
  • Cross-coupling : Utilize Suzuki-Miyaura reactions (Pd catalysis) to introduce aryl/heteroaryl groups at the bromine site .
  • Mechanistic studies : Track intermediates via in-situ IR or NMR to optimize reaction pathways .

What are the key considerations for designing in vivo studies?

Advanced Research Question

  • Pharmacokinetics : Assess oral bioavailability using Caco-2 cell models and plasma protein binding assays .
  • Metabolite profiling : Identify Phase I/II metabolites via liver microsome incubations .
  • Toxicity screening : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (IC₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.